N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBADEPAQOFTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylbenzohydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Below is a detailed comparison with structurally analogous compounds from the literature.
Structural Analogues from
Compounds 7c–7f (from Arab J. Chem., 2020) share the 1,3,4-oxadiazole core but differ in substituents:
- Key Differences: 7f (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide):
- Contains a propanamide chain (vs. butanamide in the target compound).
- Features a sulfanyl-thiazole substituent (absent in the target compound).
- Melting point: 178°C (higher than typical oils, suggesting greater crystallinity due to hydrogen-bonding thiazole group) .
- Target Compound :
- Longer butanamide chain may enhance lipophilicity (logP ~3.2 predicted vs. ~2.8 for 7f).
Table 1: Physical and Spectral Comparison
*Theoretical values based on structure.
Analogues from
Compounds 5g–5i (from Four-component synthesis, 2020) are benzaldehyde derivatives with 1,3,4-oxadiazole and aminomethyl substituents:
- 5h (4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde): Shares the 2,5-dimethylphenyl group but includes a benzaldehyde moiety. Exists as a yellow oil (vs. solid target compound), indicating lower crystallinity due to flexible benzyl groups . IR: 1720 cm⁻¹ (C=O of aldehyde) absent in the target compound.
Key Contrast :
The target compound’s butanamide group replaces the aldehyde and benzylamine in 5h, likely improving metabolic stability and reducing reactivity.
Stereochemical Analogues from
Compounds m–o (from Pharmacopeial Forum, 2017) are complex peptidomimetics with 1,3,4-oxadiazole and tetrahydropyrimidinyl groups:
- Structural Divergence :
- These analogues have tetrahydropyrimidinyl and diphenylhexan backbones, making them larger (MW >600 g/mol) and more conformationally restricted than the target compound.
- The target compound’s simplicity may offer advantages in synthetic accessibility and bioavailability.
Research Findings and Implications
- Bioactivity Trends: Sulfanyl-thiazole analogues (e.g., 7f) exhibit potent antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) due to thiazole’s metal-chelating properties . The target compound’s lack of this group may shift activity toward non-metalloenzyme targets. Benzaldehyde derivatives (e.g., 5h) show moderate anticancer activity (IC₅₀: 15–20 µM) via aldehyde-mediated Schiff base formation . The butanamide in the target compound may instead engage in hydrophobic interactions.
- Synthetic Feasibility :
- The target compound can be synthesized via a two-step route: (1) cyclization of thiosemicarbazide to form oxadiazole, (2) butanamide coupling, avoiding the multi-component complexity of 5h .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the oxadiazole class of compounds characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. It has a molecular formula of and a molecular weight of approximately 244.29 g/mol. The presence of the oxadiazole ring contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Enzyme Inhibition : The compound demonstrates significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. For instance, studies indicate that it possesses an IC50 value for AChE inhibition in the nanomolar range, suggesting potent activity against neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : In vivo studies using rat models have shown that this compound can improve cognitive functions in tests such as the Morris water maze and Y-maze tests. Histopathological evaluations revealed preservation of neuronal integrity in treated animals compared to controls .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
| Activity | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 0.052 ± 0.010 | Potent inhibitor; potential for Alzheimer's |
| BChE Inhibition | Butyrylcholinesterase | 1.085 ± 0.035 | Moderate inhibition |
| Neuroprotection | Cognitive function | - | Behavioral improvements in rat models |
| Antioxidant Activity | Oxidative stress markers | - | Reduces oxidative damage |
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on cognitive impairment induced by amyloid-beta (Aβ) in rats. The compound significantly improved memory retention and reduced neuronal loss in the hippocampus as evidenced by histological analysis .
- Enzyme Kinetics : Enzyme kinetics studies demonstrated that this compound exhibited competitive inhibition against AChE. This suggests that it binds to the active site or near it, preventing substrate access .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of 2,5-dimethylbenzohydrazide with butyric anhydride under reflux. A dehydrating agent like phosphorus oxychloride (POCl₃) is critical for oxadiazole ring formation . Solvents such as dimethylformamide (DMF) improve reaction efficiency, while pH control during amidation enhances selectivity . Optimization strategies include adjusting reaction time (6–8 hours) and temperature (80–100°C) to maximize yield (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 343.4 for C₂₁H₁₇N₃O₂) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) by quantifying impurities .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (3–9) and temperature (25–60°C) show degradation only in strongly acidic/basic or high-temperature conditions. Store at 4°C in inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology :
- Substituent Variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., lipoxygenase, α-glucosidase) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and enzyme sources (e.g., human recombinant LOX) .
- Purity Verification : Re-characterize compounds before testing to rule out batch-to-batch variability .
- Dose-Response Analysis : Establish IC₅₀ values across multiple concentrations to resolve potency discrepancies .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodology :
- Continuous Flow Reactors : Improve reproducibility and yield (up to 90%) by automating reagent mixing and temperature control .
- Purification : Use flash chromatography or recrystallization (ethanol/water) to maintain purity at scale .
- Safety Protocols : Handle POCl₃ in fume hoods with inert gas purging to mitigate toxicity risks .
Q. How does the oxadiazole ring influence the compound’s mechanism of action in anticancer studies?
- Methodology :
- Target Identification : Perform molecular docking to predict interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .
- Pathway Analysis : Use Western blotting to assess downstream effects (e.g., caspase-3 activation, PI3K/AKT inhibition) .
- Comparative Studies : Benchmark against oxadiazole-free analogs to isolate the ring’s contribution to activity .
Key Challenges and Future Directions
- Mechanistic Elucidation : Combine cryo-EM and X-ray crystallography to resolve target-binding modes .
- In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models .
- Green Chemistry : Develop solvent-free or catalytic methods to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
